5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL
Description
5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with hydroxyl and amine functional groups. Its molecular formula is C₈H₁₀N₂O, and its hydrochloride salt (CAS 2337334-50-4) has a molecular weight of 186.64 g/mol . This compound is typically stored under inert conditions due to its sensitivity, and its safety profile includes warnings for skin/eye irritation (H315-H319) .
The compound is of interest in medicinal chemistry as a scaffold for drug discovery, particularly in targeting enzymes or receptors where rigid bicyclic systems are advantageous.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h2,4,9H,1,3,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEVIMCGOGPEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268118 | |
| Record name | 1,7-Naphthyridin-4-ol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-31-7 | |
| Record name | 1,7-Naphthyridin-4-ol, 5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260663-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthyridin-4-ol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the naphthyridine skeleton . Another approach involves the condensation of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine, followed by further reactions to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthyridinones, while substitution reactions can produce a variety of functionalized naphthyridines.
Scientific Research Applications
Pharmacological Applications
1.1 EP4 Receptor Antagonism
One of the primary applications of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is its role as an antagonist of the EP4 receptor. This receptor is implicated in various inflammatory and pain-related conditions. Research indicates that compounds with a similar structure can effectively inhibit EP4 receptor activity, suggesting potential therapeutic uses in treating diseases such as:
- Rheumatoid Arthritis : The antagonistic action may reduce inflammation and pain associated with this autoimmune disease.
- Aortic Aneurysms : Studies show that EP4 antagonists can decrease matrix metalloproteinase activation and interleukin production in human tissues affected by aneurysms .
- Endometriosis : Given its role in modulating inflammatory responses, this compound may also be beneficial in managing endometriosis symptoms .
1.2 Analgesic Properties
Research has demonstrated that EP4 antagonists possess analgesic properties in animal models. This suggests that 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL could serve as a novel pain relief agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its targeted mechanism of action .
Synthetic Applications
2.1 Synthesis of Naphthyridine Derivatives
The compound serves as a valuable intermediate in the synthesis of various naphthyridine derivatives. Its structural features facilitate the development of new compounds with enhanced biological activities. For instance:
- Asymmetric Synthesis : New synthetic routes have been developed for creating enantiomerically enriched naphthyridine derivatives using 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL as a precursor. These methods are characterized by high atom economy and minimal purification steps .
2.2 Modular Synthesis Techniques
Recent advancements in automated synthesis techniques have enabled the efficient production of spirocyclic naphthyridine compounds from 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL derivatives. This modular approach allows for rapid generation of compound libraries for drug discovery purposes .
Biomedical Research Applications
3.1 Investigative Studies on Cancer Treatment
Emerging studies have indicated that naphthyridine derivatives may possess anticancer properties. The ability to modify the naphthyridine core structure allows researchers to explore its efficacy against various cancer types by targeting specific pathways involved in tumor growth and metastasis .
3.2 Neuropharmacological Research
The compound's potential interactions with neurotransmitter systems make it a candidate for exploring treatments for neurological disorders. Ongoing research aims to elucidate its effects on neuroinflammation and neuroprotection .
Data Summary Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmacology | EP4 receptor antagonist | Reduces inflammation and pain |
| Analgesic Properties | Pain relief agent | Fewer side effects compared to NSAIDs |
| Synthetic Intermediate | Precursor for naphthyridine derivatives | Facilitates development of biologically active compounds |
| Cancer Treatment | Investigative studies on anticancer effects | Targeted therapy against tumor growth |
| Neuropharmacological Research | Effects on neurotransmitter systems | Potential treatments for neurological disorders |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological pathways. The hydroxyl group and the nitrogen atoms in the naphthyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthyridine Derivatives
(a) 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1260664-52-5)
- Molecular Formula : C₈H₉ClN₂
- Molecular Weight : 168.62 g/mol
- Key Differences : The chloro substituent at position 4 replaces the hydroxyl group, increasing hydrophobicity. This modification enhances reactivity in cross-coupling reactions, making it a versatile intermediate in synthesizing functionalized naphthyridines .
- Applications : Used in medicinal chemistry for alkylation or arylation reactions.
(b) 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1196146-61-8)
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.20 g/mol
- The absence of a hydroxyl group reduces hydrogen-bonding capacity .
- Applications : Explored as a ligand in catalysis or as a fragment in kinase inhibitor design.
Tetrahydrobiopterin (BH₄) and Pterin Analogues
(a) 6R-5,6,7,8-Tetrahydrobiopterin (R-BH₄)
- Molecular Formula : C₉H₁₅N₅O₃
- Key Differences : A pterin-based cofactor with a fully reduced pyrazine ring. Unlike 1,7-naphthyridin-4-ol, BH₄ is critical in nitric oxide synthesis and neurotransmitter regulation .
- Applications : Used clinically to treat metabolic disorders like phenylketonuria.
(b) 5,6,7,8-Tetrahydro-D-neopterin (NH₄)
Other Tetrahydro Heterocycles
(a) 3-Phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
- Molecular Formula : C₁₂H₁₂N₄
- Key Differences : A benzotriazine derivative with a phenyl substituent. Exhibits a melting point of 93–94°C, comparable to some naphthyridine derivatives .
- Applications : Studied in materials science for its thermal stability.
(b) 5,6,7,8-Tetrahydro-1-naphthylamine (CAS 2217-41-6)
- Molecular Formula : C₁₀H₁₁N
- Key Differences: A primary amine with a fully saturated naphthalene ring.
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Synthetic Accessibility: Derivatives like 4-chloro-1,7-naphthyridine are synthesized via catalytic methods (e.g., NH₄NO₃/MeOH), achieving yields up to 76% .
- Biological Relevance : While 1,7-naphthyridin-4-ol lacks extensive bioactivity data, its structural analogs (e.g., BH₄) highlight the importance of redox-active heterocycles in biochemistry .
- Safety Profiles : Tetrahydro-naphthylamine derivatives are flagged as hazardous, emphasizing the need for careful handling compared to hydroxylated naphthyridines .
Biological Activity
5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound belongs to the naphthyridine class and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Overview of Biological Activities
5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL exhibits a range of biological activities including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Shown to inhibit the growth of cancer cells in vitro.
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers.
- Antiviral Activity : Investigated for its effects against viral infections.
The biological activity of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group and nitrogen atoms in the naphthyridine ring are crucial for its binding affinity and specificity. The compound has been shown to inhibit certain enzymes and receptors that play significant roles in various biological pathways .
Antimicrobial Activity
A study highlighted the antimicrobial properties of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has promising antimicrobial potential .
Anticancer Studies
In vitro studies have demonstrated that 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The compound's mechanism involves inducing apoptosis in cancer cells through caspase activation pathways .
Anti-inflammatory Effects
Research indicates that 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activities of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL can be compared with other naphthyridine derivatives:
| Compound | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| 5,6-Dihydro-1,8-naphthyridine | Moderate | High | Low |
| 1-Methyl-2-naphthyridine | Low | Moderate | Moderate |
This comparison highlights the unique profile of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL as a versatile candidate for further pharmacological development .
Q & A
Advanced Research Question
- Multi-technique validation : Combine NMR, MS, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers).
- Comparative analysis : Match spectral data with literature-reported analogs (e.g., 3-phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine in Heterocycles) .
- Dynamic NMR : Resolve conformational equilibria in tetrahydro rings by variable-temperature studies.
How can reaction yields be improved in multi-step syntheses of naphthyridine derivatives?
Advanced Research Question
Table 1. Yield Optimization Strategies
| Factor | Optimization Approach | Example from Literature |
|---|---|---|
| Catalyst | Use Cs2CO3 for sterically hindered substrates | 85% yield in substitution step |
| Purification | Recrystallize from hexane-benzene (5:1) to remove polar impurities | 42% yield improvement in benzotriazine derivatives |
| Workup | Acid-base extraction to isolate intermediates before hydrolysis | Reduces hydrolytic degradation |
What methodologies are recommended for studying reaction mechanisms in naphthyridine synthesis?
Advanced Research Question
- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-N bond formation).
- Computational modeling : DFT calculations to map transition states (e.g., substitution vs. elimination pathways).
- Isotopic labeling : Track oxygen/nitrogen sources in hydrolysis steps using <sup>18</sup>O/<sup>15</sup>N isotopes .
How should researchers design bioactivity assays for this compound, given its potential therapeutic relevance?
Advanced Research Question
- Target selection : Prioritize kinases (e.g., c-Met) based on structural similarity to known inhibitors .
- In vitro assays :
- Enzyme inhibition : IC50 measurements using fluorescence polarization.
- Cell viability : MTT assays on cancer cell lines (e.g., MDA-MB-231 for breast cancer) .
- SAR studies : Modify substituents (e.g., hydroxyl position) to correlate structure with activity.
What solvent systems are effective for recrystallizing 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL?
Basic Research Question
- Binary mixtures : Hexane-benzene (5:1) for non-polar impurities .
- Polar solvents : Methanol-benzene for high-purity crystals (monitor for solvate formation) .
- Gradient cooling : Slowly reduce temperature from 60°C to 4°C to enhance crystal size and purity.
How does the electronic environment of the tetrahydro ring influence reactivity?
Advanced Research Question
- Ring strain : Partial saturation increases susceptibility to electrophilic attack.
- Conformational analysis : Chair vs. boat conformations affect nucleophilic substitution rates (studied via NOESY NMR) .
- Electronic effects : Electron-donating groups (e.g., -OH) stabilize intermediates in hydrolysis steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
